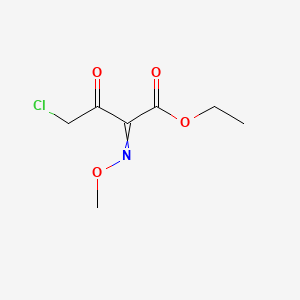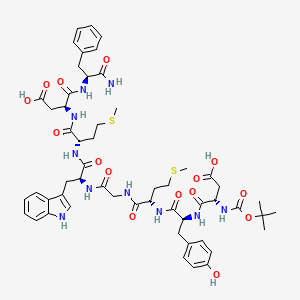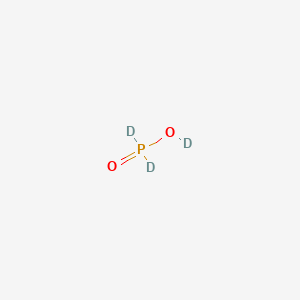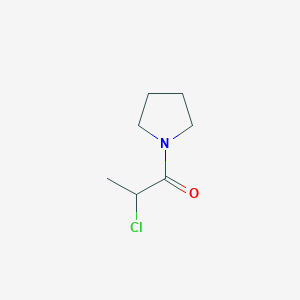
4-(Methylamino)-3-nitrobenzaldehyde
概要
説明
4-(Methylamino)-3-nitrobenzaldehyde, also known as 4-MNA, is an organic compound with a wide range of applications in scientific research. It is an aldehyde derivative of nitrobenzene, with a methyl group attached to the 4th position of the aromatic ring. 4-MNA is a yellowish-orange solid at room temperature, with a melting point of 122-124°C. It is soluble in many organic solvents, including ethanol, ether, and chloroform. 4-MNA has a wide range of uses in various scientific fields, including organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
Spectral and Electrochemical Studies
4-(Methylamino)-3-nitrobenzaldehyde and its derivatives have been studied for their potential as anti-trypanosomal agents, particularly in the form of ruthenium(II) complexes. These complexes show promise due to the formation of a nitro anion radical, which is an important intermediate in the action of nitro-containing anti-trypanosomal drugs. Additionally, their natural fluorescence offers potential for biological system monitoring (Rodrigues et al., 2008).
Reactions in Organic Synthesis
This compound has been involved in various organic synthesis reactions, including Wittig reactions, where its reaction rates with different phosphoranes have been studied in various solvents and temperatures. These studies enhance understanding of reaction mechanisms in different solvents (Aksnes et al., 1995).
Application in Alzheimer's Disease Research
In Alzheimer's disease research, derivatives of 4-(Methylamino)-3-nitrobenzaldehyde have been synthesized as potential diagnostic imaging agents targeting amyloid plaques. These derivatives show good binding affinities and brain penetration, making them candidates for PET imaging agents in Alzheimer's disease (Ono et al., 2003).
Pharmaceutical Quality Control
It has been used in the quality control of pharmaceutical products, like chloramphenicol. A HPLC-UV derivatization analysis method has been developed to control 4-(Methylamino)-3-nitrobenzaldehyde as a potential genotoxic impurity in drug substances (Luo et al., 2018).
Environmental Biodegradation
Pseudomonas spp. capable of degrading 4-(Methylamino)-3-nitrobenzaldehyde have been isolated. These bacteria can use it as a sole source of carbon, nitrogen, and energy, indicating its potential for biodegradation and environmental remediation (Haigler & Spain, 1993).
特性
IUPAC Name |
4-(methylamino)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJBBHWWDARUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397374 | |
| Record name | 4-(methylamino)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-3-nitrobenzaldehyde | |
CAS RN |
42564-41-0 | |
| Record name | 4-(methylamino)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42564-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)
